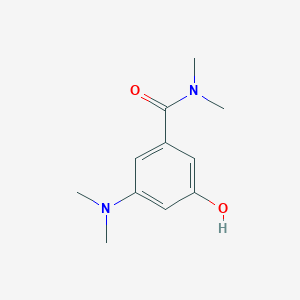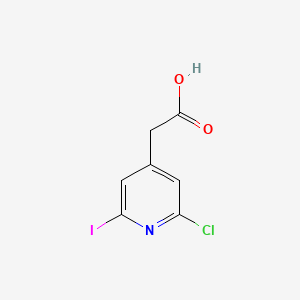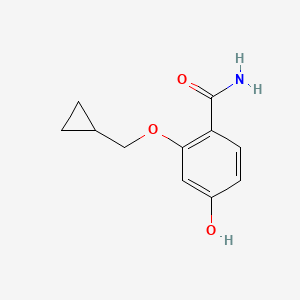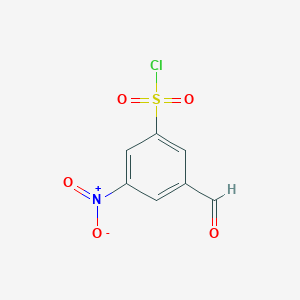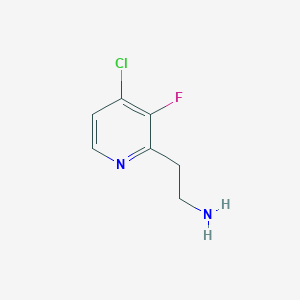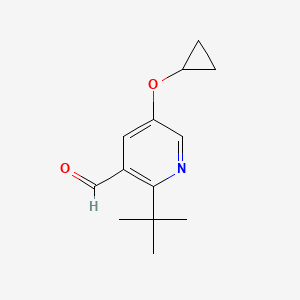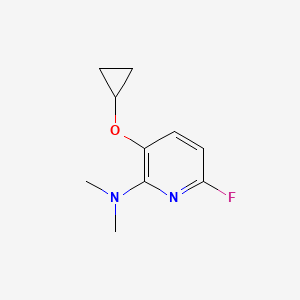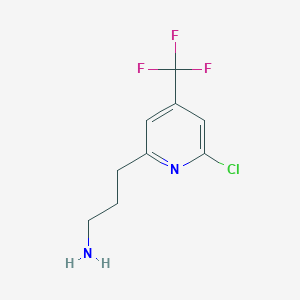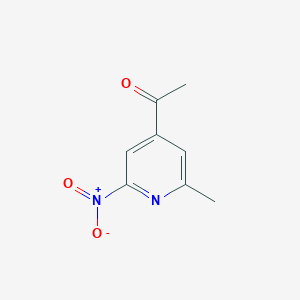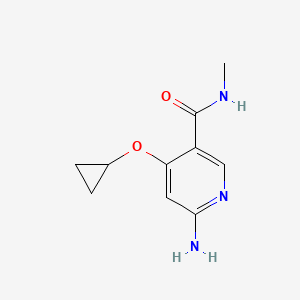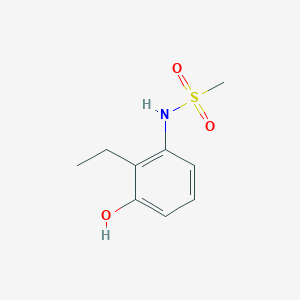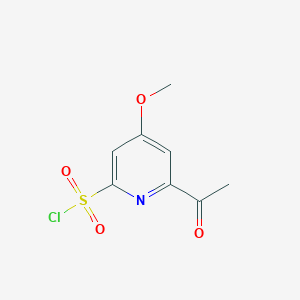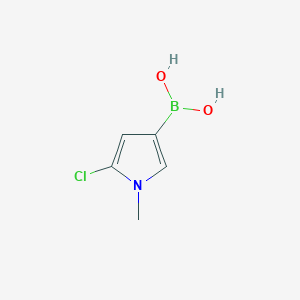
5-Chloro-1-methyl-pyrrol-3-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1-methyl-pyrrol-3-ylboronic acid is an organoboron compound with the molecular formula C5H7BClNO2 and a molecular weight of 159.38 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-pyrrol-3-ylboronic acid typically involves the borylation of a suitable precursor. One common method is the electrophilic borylation of aryl Grignard reagents prepared from aryl bromides by direct insertion of magnesium in the presence of lithium chloride . Another approach involves the photoinduced borylation of haloarenes, including electron-rich fluoroarenes and arylammonium salts, which directly provides boronic acids and boronic esters .
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale . This method allows for the synthesis of various compounds with high throughput and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-1-methyl-pyrrol-3-ylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The compound can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl halides or triflates in the presence of a palladium catalyst and a base such as triethylamine.
Protodeboronation: This reaction involves the removal of the boronic acid group, often catalyzed by transition metals.
Major Products Formed
The major products formed from these reactions include various substituted pyrroles and boronic esters, which are valuable intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
5-Chloro-1-methyl-pyrrol-3-ylboronic acid has several scientific research applications:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Wirkmechanismus
The mechanism of action of 5-Chloro-1-methyl-pyrrol-3-ylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool for studying enzyme inhibition and other biochemical processes . The compound’s effects are mediated through its interactions with specific molecular pathways, including those involved in cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrole: A nitrogen-containing heterocycle with similar structural features.
Pyrrolidine: A saturated analog of pyrrole with a five-membered ring structure.
Boronic Esters: Compounds derived from boronic acids with similar reactivity and applications.
Uniqueness
5-Chloro-1-methyl-pyrrol-3-ylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with various molecular targets makes it a valuable tool in both research and industrial applications .
Eigenschaften
Molekularformel |
C5H7BClNO2 |
|---|---|
Molekulargewicht |
159.38 g/mol |
IUPAC-Name |
(5-chloro-1-methylpyrrol-3-yl)boronic acid |
InChI |
InChI=1S/C5H7BClNO2/c1-8-3-4(6(9)10)2-5(8)7/h2-3,9-10H,1H3 |
InChI-Schlüssel |
BLGSEOPTLIYBEC-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN(C(=C1)Cl)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


